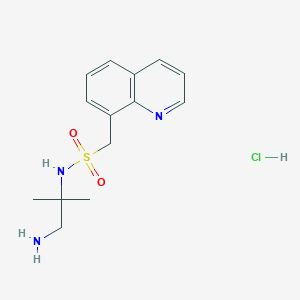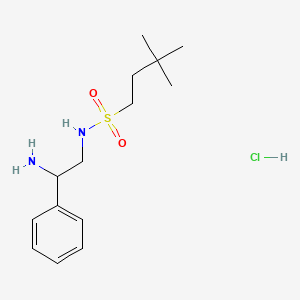![molecular formula C15H20F2N2O3S B7640780 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFN, and its chemical formula is C16H20F2N2O2S. DFN is a potent inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
Mécanisme D'action
DFN acts as a potent inhibitor of 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting this compound, DFN increases the levels of endocannabinoids in the brain, which can lead to various physiological effects. Endocannabinoids play a crucial role in regulating pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
DFN has been shown to have a range of biochemical and physiological effects. In preclinical models, DFN has been shown to reduce pain and inflammation, improve mood, and reduce anxiety and depression-like behaviors. DFN has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DFN has several advantages for lab experiments. It is a potent and selective inhibitor of 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide, which makes it a valuable tool for studying the endocannabinoid system. DFN is also stable and has a long half-life, which allows for extended experiments. However, DFN has some limitations, including its high cost and limited solubility in water.
Orientations Futures
DFN has several potential future directions for research. One area of interest is the development of DFN-based therapies for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, DFN has been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in treating inflammatory diseases. Another area of interest is the development of more potent and selective 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide inhibitors based on the structure of DFN. Finally, the effects of DFN on the immune system need to be further investigated to determine its potential use in treating immune-related diseases.
Conclusion:
In conclusion, DFN is a potent and selective inhibitor of this compound that has gained significant attention in scientific research. It has shown potential for the treatment of various diseases, including neurological disorders and inflammatory diseases. While DFN has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential therapeutic applications of DFN and to develop more potent and selective this compound inhibitors.
Méthodes De Synthèse
DFN can be synthesized using a multi-step process, which involves the reaction of 4,4-difluorocyclohexanone with ethylamine, followed by the addition of p-toluenesulfonyl chloride to form the sulfonamide intermediate. The intermediate is then treated with sodium hydroxide to form the final product, DFN. The synthesis method has been optimized to yield high purity and yield of DFN.
Applications De Recherche Scientifique
DFN has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. DFN has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, DFN has been studied for its role in modulating the immune system and reducing inflammation in various diseases.
Propriétés
IUPAC Name |
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-15(17)8-6-12(7-9-15)14(20)18-10-11-23(21,22)19-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZWVHMWNXGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCS(=O)(=O)NC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)

![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)



![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)